Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate

Description

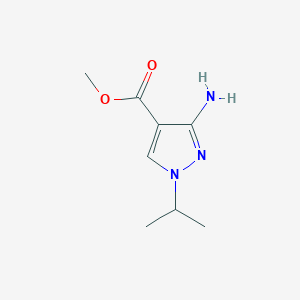

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS: 1787974-11-1) is a pyrazole derivative with the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol . The compound features a pyrazole core substituted with an amino group at position 3, an isopropyl group at position 1, and a methyl ester at position 4 (Figure 1). Safety protocols include precautions against inhalation, skin contact, and eye exposure (P261, P280, P301+P312, etc.) .

Properties

IUPAC Name |

methyl 3-amino-1-propan-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-5(2)11-4-6(7(9)10-11)8(12)13-3/h4-5H,1-3H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIBTPFJSCYDGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate typically involves the condensation of appropriate hydrazines with β-keto esters. One common method includes the reaction of isopropyl hydrazine with ethyl acetoacetate under acidic or basic conditions, followed by esterification to obtain the desired methyl ester. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as acids or bases are used to facilitate the reaction, and the product is purified through crystallization or distillation techniques. The scalability of the process ensures that large quantities of the compound can be produced for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyrazoles.

Scientific Research Applications

Chemistry

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds, which are essential for developing new materials and pharmaceuticals.

Biology

The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. Its ability to interact with various biological targets allows it to influence cellular signaling pathways, making it a candidate for targeted therapies.

Medicine

In medicinal chemistry, this compound is explored for its anti-inflammatory, antimicrobial, and anticancer properties. It acts as a precursor in synthesizing pharmaceuticals that target specific diseases.

Industry

The compound is also employed in the production of agrochemicals and dyes, highlighting its versatility beyond medicinal applications.

Research indicates that this compound possesses notable biological activity:

Anticancer Activity

In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 12.5 |

| Colon adenocarcinoma (Caco-2) | 15.0 |

| Human lung adenocarcinoma (A549) | 10.0 |

These results suggest the potential of this compound as a lead for developing new anticancer agents.

Case Studies

Several studies have highlighted the applications of this compound:

- Antimalarial Activity : A study demonstrated that derivatives of this compound exhibit significant antimalarial properties by inhibiting specific enzymes essential for the parasite's survival.

- Enzyme Inhibition Studies : Research focused on its ability to inhibit cyclooxygenase enzymes (COX), which play a role in inflammation and pain pathways, indicating potential use in anti-inflammatory therapies.

- Agrochemical Development : The compound has been used as an intermediate in synthesizing agrochemicals that enhance crop yield and resistance to pests.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrazole ring can participate in π-π interactions, enhancing the compound’s binding affinity. These interactions lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the molecular features of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate with four analogous compounds:

Key Observations:

Ester Group Variants: Replacing the methyl ester (main compound) with ethyl (C₉H₁₅N₃O₂) increases lipophilicity (logP) and may alter metabolic stability. Ethyl esters are typically more resistant to hydrolysis than methyl esters, affecting bioavailability .

Substituent Effects :

- Bromo Substitution : The bromo analog (C₆H₈BrN₃O₂) exhibits higher molecular weight (242.06 g/mol) and reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) in medicinal chemistry .

- Aromatic Extensions : The pyrimidine-linked compound (C₂₉H₃₁N₃O₅) incorporates a methoxy-phenyl group and a tetrahydro pyrimidine ring, suggesting applications in kinase inhibitors or antimicrobial agents .

Physicochemical and Reactivity Trends

- Solubility : Methyl and ethyl esters generally exhibit moderate aqueous solubility, whereas bulky isopropyl esters (e.g., C₂₉H₃₁N₃O₅) are more hydrophobic.

- Reactivity: The amino group at position 3 in the main compound enables functionalization (e.g., acylation, sulfonation), while bromo-substituted analogs allow for palladium-catalyzed transformations .

Biological Activity

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (hereafter referred to as “the compound”) is a pyrazole derivative recognized for its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, enzyme inhibition, receptor modulation, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 174.21 g/mol. Its structure features a five-membered heterocyclic ring containing two nitrogen atoms, which contributes to its reactivity and biological interactions.

The biological activity of the compound primarily arises from its ability to interact with various biological targets through several mechanisms:

- Enzyme Inhibition : The compound has shown significant inhibitory effects on various kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. For example, it selectively inhibits specific kinases involved in tumor growth and progression.

- Receptor Modulation : It can modulate receptor activity, influencing cellular responses and signaling cascades. This property is particularly valuable in the development of targeted therapies .

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 12.5 |

| Colon adenocarcinoma (Caco-2) | 15.0 |

| Human lung adenocarcinoma (A549) | 10.0 |

These results suggest that the compound may serve as a potential lead for the development of new anticancer agents .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate its potential use as an antibacterial agent .

Study on Kinase Inhibition

A recent study investigated the inhibitory effects of the compound on cyclin-dependent kinases (CDKs), particularly CDK16. The compound exhibited an EC50 value of approximately 33 nM, indicating high potency against this target. The study highlighted its potential role in regulating cell cycle progression and apoptosis in cancer cells .

Comparative Analysis with Other Pyrazole Derivatives

In comparative studies with other pyrazole derivatives, this compound showed superior binding affinity and selectivity towards certain targets, making it a valuable candidate for further development in drug discovery .

Pharmacokinetics and Bioavailability

The lipophilicity of the compound is represented by a log P value of approximately 1.95, suggesting a balanced hydrophilic-lipophilic nature that could influence its bioavailability and absorption characteristics in biological systems.

Q & A

Q. What are the established synthetic routes for Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of isopropylamine with a β-ketoester (e.g., ethyl acetoacetate) to form a hydrazone intermediate.

- Step 2 : Cyclization with hydrazine hydrate under reflux to construct the pyrazole ring.

- Step 3 : Esterification with methanol to introduce the methyl ester group.

Optimization : Key parameters include temperature control (60–80°C for cyclization), solvent selection (e.g., ethanol for cyclization), and catalyst use (e.g., HCl for protonation). High-throughput screening can identify ideal molar ratios and reaction times .

Q. How is the structural integrity of this compound validated post-synthesis?

A combination of techniques is used:

- Spectroscopy : -NMR and -NMR to confirm substituent positions and esterification.

- X-ray crystallography : Tools like SHELX or Mercury CSD resolve 3D packing patterns and hydrogen-bonding networks.

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and purity.

Cross-referencing experimental data with computational models (e.g., DFT) ensures accuracy .

Q. What are the primary research applications of this compound in academia?

- Medicinal Chemistry : As a scaffold for designing enzyme inhibitors (e.g., targeting kinases or proteases) via its amino and ester functional groups.

- Organic Synthesis : Intermediate for synthesizing fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) through nucleophilic substitution or cycloaddition reactions.

- Material Science : Exploration in coordination polymers due to its potential metal-binding sites .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s reactivity?

- Density Functional Theory (DFT) : Predicts electron-density distributions, reaction pathways (e.g., oxidation of the amino group), and transition states.

- Molecular Docking : Simulates interactions with biological targets (e.g., proteins) to guide drug design.

- Crystallographic Software : Mercury CSD analyzes intermolecular interactions (e.g., π-π stacking) to explain stability or solubility trends .

Q. What strategies resolve contradictions in spectral or crystallographic data?

- Multi-technique validation : Pair NMR/IR data with X-ray results to identify discrepancies (e.g., tautomeric forms).

- Theoretical Modeling : Compare experimental spectra with simulated spectra from Gaussian or ORCA software.

- Packing Similarity Analysis : Use Mercury’s Materials Module to compare crystal structures with analogous compounds .

Q. How can synthesis scalability be improved without compromising yield?

Q. What experimental approaches elucidate the compound’s mechanism in enzyme inhibition?

Q. How does the isopropyl substituent influence reactivity compared to other alkyl groups?

- Steric Effects : The bulky isopropyl group may hinder nucleophilic attacks at the pyrazole C4 position.

- Electronic Effects : Electron-donating alkyl groups increase electron density at the amino group, enhancing its nucleophilicity.

- Comparative Studies : Synthesize analogs (e.g., methylbenzyl or tert-butyl derivatives) and compare reaction rates or biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.